
L-Seryl-L-leucyl-L-phenylalanyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-L-leucyl-L-phenylalanyl-L-valine is a tetrapeptide composed of four amino acids: serine, leucine, phenylalanine, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-phenylalanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (serine) is attached to the resin.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid (leucine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for phenylalanine and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-phenylalanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified peptide bonds.
Substitution: Peptides with substituted functional groups.
Scientific Research Applications
L-Seryl-L-leucyl-L-phenylalanyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-phenylalanyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate various biochemical pathways by binding to these targets, influencing cellular functions and processes. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
L-Seryl-L-leucyl-L-phenylalanyl-L-valine can be compared with other similar tetrapeptides, such as:
- L-Seryl-L-leucyl-L-phenylalanyl-L-alanine
- L-Seryl-L-leucyl-L-phenylalanyl-L-isoleucine
- L-Seryl-L-leucyl-L-phenylalanyl-L-tyrosine
Uniqueness
The unique combination of serine, leucine, phenylalanine, and valine in this compound imparts specific properties, such as hydrophobicity and potential for hydrogen bonding, which can influence its interactions and functions in biological systems.
Properties
CAS No. |
798540-75-7 |
|---|---|
Molecular Formula |
C23H36N4O6 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N4O6/c1-13(2)10-17(25-20(29)16(24)12-28)21(30)26-18(11-15-8-6-5-7-9-15)22(31)27-19(14(3)4)23(32)33/h5-9,13-14,16-19,28H,10-12,24H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,32,33)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
CTJLNNSBJVNWTF-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


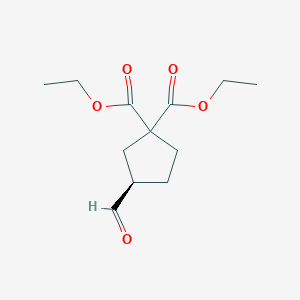

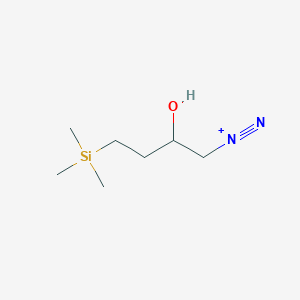
![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)
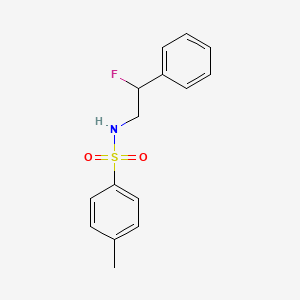
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)
![3-[2-Chloro-4-(3,3,3-trifluoropropyl)phenoxy]propyl iodide](/img/structure/B12527900.png)
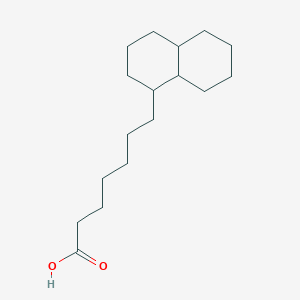
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)
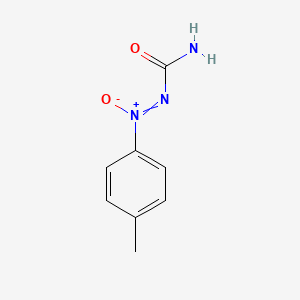
![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
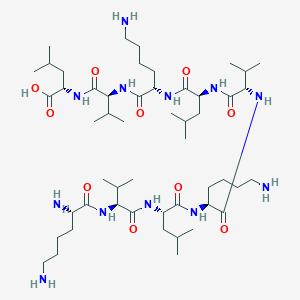
![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
